3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-16(21-9-5-2-6-10-21)11-22-13-20-17-15(12-25-18(17)19(22)24)14-7-3-1-4-8-14/h1,3-4,7-8,12-13H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEMAEUKUVHPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization to form the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including the target compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Viability Assays : In vitro studies using MTT assays have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). For instance, compound 6i , a derivative closely related to the target compound, demonstrated IC50 values of 10.8 µM against HSC3 and 11.7 µM against T47D cells, indicating potent anticancer activity .
- Mechanisms of Action : The compound induces G2 phase arrest in the cell cycle, leading to inhibited cell proliferation. Additionally, it has been shown to induce apoptosis through mechanisms distinct from traditional pathways .
Molecular Interactions
Molecular docking studies have been performed to elucidate the interactions between the compound and target proteins involved in cancer progression. The compound has been identified as a potential inhibitor of Hsp90 (Heat Shock Protein 90), a chaperone protein that plays a crucial role in stabilizing oncogenic proteins. Docking results suggest that the compound forms significant interactions with critical residues in the Hsp90 binding site .
Structure-Activity Relationships
The structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of thieno[3,2-d]pyrimidine derivatives. By modifying various substituents on the thieno-pyrimidine scaffold, researchers have been able to enhance potency and selectivity against specific cancer types .
Potential Therapeutic Applications
Beyond oncology, there is potential for this compound in treating other conditions:
- Autoimmune Diseases : Related compounds have been explored as modulators for ROR-gamma, suggesting that thieno[3,2-d]pyrimidines could play a role in managing autoimmune disorders .
- Inflammatory Conditions : The inhibition of pathways related to vascular permeability and cytokine-induced edema presents opportunities for developing treatments for inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives:
- Breast Cancer Treatment : A study evaluated a series of thieno[3,2-d]pyrimidines against breast cancer cell lines and found significant reductions in cell viability alongside apoptotic activity.
- Head and Neck Cancer : Another investigation focused on HSC3 cells revealed that specific derivatives could inhibit tumor growth both in vitro and in vivo.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Structural Comparison
- Core Modifications: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from risperidone’s pyrido[1,2-a]pyrimidin-4-one scaffold, which reduces planarity and may alter CNS permeability . Chromeno-pyrimidinones (e.g., ) exhibit fused benzene rings, enhancing aromatic stacking but reducing solubility.
- Substituent Effects: Piperidine vs. Phenyl vs. Chlorophenyl: The 7-phenyl group in the target compound lacks the electron-withdrawing chlorine seen in , which may reduce electrophilic reactivity and toxicity. Oxadiazole vs. Thioxo: The oxadiazole-thioether bridge in the target compound offers greater metabolic stability compared to thioxo groups in chromeno-pyrimidinones .
Physicochemical Properties
Biological Activity
3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCCC4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine framework followed by functionalization at the piperidine moiety. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. A study by Elmongy et al. (2022) demonstrated that compounds from this class effectively inhibited the proliferation of breast cancer cells (MDA-MB-231), with inhibition rates ranging from 43% to 87% depending on the specific derivative tested . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.
The biological activity of this compound is attributed to its ability to act as an ATP-competitive inhibitor of various kinases involved in cancer progression. For instance, it has been shown to modulate protein kinase C (PKC) activity, which plays a crucial role in cell signaling and tumorigenesis .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has been investigated for potential antimicrobial and anti-inflammatory effects. Thieno[3,2-d]pyrimidine derivatives are known to exhibit activity against a range of pathogens and inflammatory conditions due to their ability to interfere with cellular signaling pathways involved in immune responses .
Study 1: Antitumor Activity
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, researchers found that certain modifications to the piperidine ring enhanced cytotoxicity against cancer cell lines. The study concluded that structural optimization could lead to more potent anticancer agents suitable for clinical trials .
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound binds selectively to ATP-binding sites on target kinases. This binding inhibits kinase activity and downstream signaling pathways critical for tumor cell survival and proliferation .
Q & A
Basic Questions
Q. What are the recommended synthetic strategies for preparing thieno[3,2-d]pyrimidin-4-one derivatives with piperidine substituents?
- Methodological Answer : A one-step synthesis approach using catalytic p-toluenesulfonic acid can be adapted for similar compounds. For instance, coupling 4-hydroxycoumarin analogs with aldehydes (e.g., 4-piperidinobenzaldehyde) and thiourea under reflux in ethanol yields structurally related pyrimidinone scaffolds . For multi-step synthesis, activating agents like HOBt/EDC in DMF at 40°C facilitate amide bond formation, followed by extraction with ethyl acetate and purification via column chromatography .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning (mean C–C bond precision: 0.005 Å) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., phenyl, piperidinyl) and confirms substitution patterns. Integrate DEPT-135 and HSQC for quaternary carbon assignments .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error tolerance) and fragmentation patterns .
Q. How can computational methods predict physicochemical properties of this compound?
- Methodological Answer : Use in silico tools (e.g., SwissADME, Molinspiration) to calculate logP (lipophilicity), topological polar surface area (TPSA), and H-bond donors/acceptors. Studies on chromeno-pyrimidine analogs show TPSA <140 Ų and logP ~3.5 correlate with good oral bioavailability .
Advanced Questions
Q. How to optimize reaction conditions for introducing the 2-oxo-2-(piperidin-1-yl)ethyl group?
- Methodological Answer :
- Catalytic system : Test Pd/C under H₂ (1–3 atm) for reductive amination or coupling reactions. Adjust solvent polarity (DMF vs. THF) to balance reactivity and byproduct formation .
- Stoichiometry : Use a 1.2–1.5 molar excess of piperidine derivatives to drive the reaction to completion, monitored via TLC (hexane:ethyl acetate = 3:1) .
- Temperature : Reactions at 40–60°C minimize decomposition of the thieno-pyrimidinone core .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Dynamic effects : If NMR suggests conformational flexibility (e.g., broad peaks), compare with X-ray static structures. Use variable-temperature NMR to assess rotational barriers .
- Disorder in crystals : If X-ray shows positional disorder (e.g., piperidine orientation), refine occupancy factors and cross-validate with DFT-optimized geometries .
Q. What strategies mitigate instability of the thieno-pyrimidinone core under acidic/basic conditions?
- Methodological Answer :
- pH control : Maintain reactions near neutral pH (6–8) to prevent hydrolysis of the 4-one moiety. Buffered systems (e.g., phosphate buffer) are recommended for aqueous workups .
- Protecting groups : Temporarily protect the 4-oxo group with trimethylsilyl chloride during functionalization steps .
Q. How to evaluate the electronic effects of the phenyl and piperidinyl substituents on reactivity?
- Methodological Answer :
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The phenyl group at position 7 likely stabilizes the HOMO via conjugation, while the piperidinyl group enhances solubility via H-bonding .
- Hammett studies : Substitute the phenyl ring with electron-withdrawing/donating groups to correlate σ values with reaction rates (e.g., Suzuki-Miyaura coupling efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
